molecular formula C8H14O5 B1396559 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid CAS No. 87545-71-9

3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid

Cat. No. B1396559
CAS RN: 87545-71-9
M. Wt: 190.19 g/mol
InChI Key: GYIFQIIXFNIGSW-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid is a chemical compound with the IUPAC name 3-(tert-butoxy)-3-oxopropanoic acid . It is also known as tert-Butyl malonate .


Synthesis Analysis

The synthesis of this compound has been described in the literature. For instance, N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (tBuO2Pr-NCA) has been successfully synthesized and polymerized using primary amine initiators .


Molecular Structure Analysis

The molecular structure of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid is represented by the molecular formula C7H12O4 . The molecular weight of this compound is 160.17 .


Chemical Reactions Analysis

The compound has been used in controlled ring-opening polymerization reactions. The polymerization was shown to proceed in a controlled manner, evidenced by the good agreement of the experimental molecular weight (Mn) with theoretical values and narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid include a melting point of 19-20 °C, a boiling point of 90 °C/2 mmHg, a density of 1.04 g/mL at 25 °C, and a refractive index of n 20/D 1.426 .

Scientific Research Applications

Acidity and Basicity Studies

Research by Oliveira and Vasconcellos (2007) explored the acidity and basicity of alkoxides, including tert-butoxy anions. Their study used computational methodologies to appraise structures in aqueous media, relevant to understanding the behavior of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid in different environments (Oliveira & Vasconcellos, 2007).

Singlet Oxygen Reactions

Wasserman et al. (2004) and (1999) investigated singlet oxygen reactions with 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters. These studies are significant for understanding how 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid might interact with singlet oxygen, leading to the formation of various pyrrole derivatives (Wasserman et al., 2004); (Wasserman et al., 1999).

Solubility Characterization

Hart et al. (2019) conducted a study on the solubilising characteristics of related compounds, including 1-tert-butoxy-2-propanol. This research can be extrapolated to understand the solubility behavior of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid in different solvents (Hart et al., 2019).

Radical Reactions

Das et al. (1981) studied the reactions of tert-butoxy radicals with phenols, which can provide insights into the radical chemistry involving compounds like 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid (Das et al., 1981).

Electrophilic Reactions

Miura and Muranaka (2006) conducted an electrochemical study of N-alkoxyarylaminyl radicals. Their findings can be useful in understanding the electrochemical behavior of molecules like 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid (Miura & Muranaka, 2006).

Antioxidant Studies

Rao et al. (1984) investigated the inhibitory effect of antioxidants on hepatic tumorigenesis in the presence of compounds like 2(3)-tert-butyl-4-hydroxyanisole. This study can provide insights into the potential antioxidative properties of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid (Rao et al., 1984).

Safety And Hazards

The safety data sheet for this compound indicates that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

The compound has been used in the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . This suggests potential future directions in the field of biomimetic polymers, which are gaining popularity for their biocompatibility, stimuli-responsive characteristics, and similarity to chemical motifs found in nature .

properties

IUPAC Name

2-methoxy-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2,3)13-7(11)5(12-4)6(9)10/h5H,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIFQIIXFNIGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid

CAS RN

87545-71-9
Record name 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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